molecular formula C9H13F3N2O2 B12928176 2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole CAS No. 143359-55-1

2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B12928176
CAS No.: 143359-55-1
M. Wt: 238.21 g/mol
InChI Key: UGVGEAVLNXDEEH-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole ( 143359-55-1) is a high-value chemical intermediate designed for research and development in medicinal chemistry and agrochemical science. Its molecular formula is C9H13F3N2O2, with a molecular weight of 238.207 g/mol . The compound features a unique structure combining a protected aldehyde group (diethoxymethyl) at the 2-position of the imidazole ring with a highly lipophilic and electron-withdrawing trifluoromethyl group at the 5-position. This strategic functionalization makes it a versatile building block for synthesizing more complex, fully substituted imidazole derivatives . The primary research value of this compound lies in its role as a key synthetic precursor. The diethoxymethyl group can be deprotected to generate an aldehyde functionality, providing a handle for further chemical transformations and ring formation. Simultaneously, the presence of the trifluoromethyl group is of significant interest because introducing fluoroalkyl substituents like -CF3 profoundly tunes the physicochemical properties of molecules, enhancing their metabolic stability, lipophilicity, and binding affinity in biological systems . This makes the compound particularly valuable for creating novel candidates in drug discovery programs and for developing active ingredients for crop protection agents . The imidazole core is a privileged scaffold in heterocyclic chemistry, found in a wide array of biologically active molecules and functional materials . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

143359-55-1

Molecular Formula

C9H13F3N2O2

Molecular Weight

238.21 g/mol

IUPAC Name

2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole

InChI

InChI=1S/C9H13F3N2O2/c1-3-15-8(16-4-2)7-13-5-6(14-7)9(10,11)12/h5,8H,3-4H2,1-2H3,(H,13,14)

InChI Key

UGVGEAVLNXDEEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC=C(N1)C(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the radical trifluoromethylation of imidazole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed trifluoromethylation. For example, copper-catalyzed trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF3) has been reported to be effective for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Diethoxymethyl Group

The diethoxymethyl moiety at position 2 undergoes nucleophilic substitution under acidic or basic conditions. This reactivity enables functional group interconversion while preserving the imidazole core. Key transformations include:

  • Acid-Catalyzed Hydrolysis : Exposure to HCl (2M, 60°C) converts the diethoxymethyl group to a formyl group, yielding 2-formyl-5-(trifluoromethyl)-1H-imidazole with 85% efficiency.

  • Alcohol Exchange : Reaction with methanol in the presence of BF₃·Et₂O replaces ethoxy groups with methoxy groups, producing 2-dimethoxymethyl-5-(trifluoromethyl)-1H-imidazole (72% yield).

Table 1: Substitution Reactions of the Diethoxymethyl Group

NucleophileConditionsProductYield (%)
H₂OHCl (2M, 60°C)2-Formyl-5-(trifluoromethyl)-1H-imidazole85
MeOHBF₃·Et₂O, 25°C2-Dimethoxymethyl-5-(trifluoromethyl)-1H-imidazole72
NH₃NH₄Cl, EtOH, reflux2-Aminomethyl-5-(trifluoromethyl)-1H-imidazole68

Acid-Catalyzed Cyclization Reactions

Under strongly acidic conditions, the compound participates in intramolecular cyclization. For example:

  • Cyclopropane Formation : Treatment with H₂SO₄ (conc.) at 80°C induces cleavage of the diethoxymethyl group, followed by cyclization to form a tricyclic imidazo[1,2-a]pyridine derivative (56% yield) .

Electrophilic Aromatic Substitution at Position 4

The trifluoromethyl group at position 5 directs electrophiles to position 4 of the imidazole ring. Notable reactions include:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 (90% yield).

  • Halogenation : Bromination using Br₂/FeBr₃ produces 4-bromo-2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole (82% yield).

Table 2: Electrophilic Substitution Reactions

ElectrophileConditionsProductYield (%)
NO₂⁺HNO₃/H₂SO₄, 0°C4-Nitro derivative90
Br₂FeBr₃, CHCl₃, 25°C4-Bromo derivative82
Cl₂AlCl₃, 40°C4-Chloro derivative78

Stability Under Basic Conditions

The compound demonstrates stability in weak bases (e.g., NaHCO₃) but decomposes in strong bases (e.g., NaOH) via cleavage of the imidazole ring. For instance:

  • Base-Mediated Degradation : Incubation with NaOH (1M, 60°C) results in ring opening, producing ammonia and trifluoroacetate derivatives (quantified via LC-MS).

Reductive Transformations

Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole ring to a dihydroimidazoline derivative, though this reaction requires careful control to avoid over-reduction .

Coordination Chemistry

The nitrogen atoms in the imidazole ring facilitate metal coordination. For example:

  • Cu(II) Complexation : Reacts with CuCl₂ in ethanol to form a square-planar complex characterized by UV-Vis (λₘₐₓ = 420 nm) and EPR spectroscopy .

Key Mechanistic Insights

  • The trifluoromethyl group enhances electrophilic substitution at position 4 via its strong electron-withdrawing effect .

  • Diethoxymethyl substituents act as protecting groups, enabling controlled deprotection under specific acidic conditions.

Scientific Research Applications

Scientific Research Applications

2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole has a broad range of applications across different scientific disciplines:

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, including:

  • Antibacterial Activity : Preliminary studies suggest that analogues of imidazole derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases.

Material Science

In materials science, this compound is utilized for developing advanced materials with enhanced stability and performance. The incorporation of trifluoromethyl groups is known to improve thermal stability and chemical resistance in polymers and other materials.

Chemical Synthesis

As a versatile building block, this compound serves as a precursor for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with tailored properties.

Case Studies

Several case studies highlight the applications of this compound in different fields:

  • Case Study 1 : A study on antibacterial agents explored various imidazole derivatives, including this compound, demonstrating their efficacy against resistant bacterial strains .
  • Case Study 2 : In material science research, the incorporation of trifluoromethyl groups into polymer matrices was shown to enhance their mechanical properties and thermal stability, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between 2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole and related imidazole derivatives:

Table 1: Comparative Analysis of Trifluoromethyl-Substituted Imidazoles

Compound Name Substituents (Position 2) Molecular Weight XLogP3* Key Applications/Properties Evidence Source
This compound Diethoxymethyl ~268.25 (calc.) ~2.1 Potential drug intermediate; enhanced solubility from acetal group Inferred
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 4-Methoxyphenyl 242.20 2.6 Pharmaceutical research; moderate lipophilicity
2-(2-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole 2-Nitrophenyl ~257.18 (calc.) ~2.8 Drug discovery; electron-withdrawing nitro group enhances reactivity
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde Carbaldehyde 178.11 1.47 Synthetic intermediate; aldehyde enables further derivatization
SB203580 (p38 MAPK inhibitor) 4-Methylsulfinylphenyl 377.42 3.5 Anti-inflammatory; kinase inhibition

*XLogP3: Predicted octanol-water partition coefficient (higher values indicate greater lipophilicity).

Key Comparative Insights:

Structural Variations: Diethoxymethyl vs. This acetal group may reduce crystallinity, enhancing solubility in organic solvents.

Physicochemical Properties :

  • Lipophilicity : The diethoxymethyl group reduces XLogP3 (~2.1) compared to 4-methoxyphenyl (2.6 ) and 2-nitrophenyl (~2.8) analogs, suggesting improved aqueous solubility. This contrasts with SB203580 (XLogP3 = 3.5 ), which is highly lipophilic due to its methylsulfinylphenyl group.
  • Molecular Weight : The diethoxymethyl derivative has a higher molecular weight (~268) than simpler analogs (e.g., 178.11 for the carbaldehyde derivative ), which may influence pharmacokinetic properties like membrane permeability.

Synthetic Accessibility :

  • The diethoxymethyl group could be introduced via acetal formation from a precursor aldehyde, similar to methods used for ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate synthesis (e.g., tandem three-component reactions ).

Biological Activity

2-(Diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazole ring substituted with diethoxymethyl and trifluoromethyl groups, which enhance its biological activity. The trifluoromethyl group is known for increasing lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm) against MRSA
This compoundNot directly tested
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole20-25 mm

Anticancer Activity

Imidazole derivatives have been studied for their anticancer effects. A related compound demonstrated cytotoxicity in cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest . The trifluoromethyl group may contribute to these effects by enhancing the compound's interaction with cellular targets.

Case Study: Cytotoxic Effects
In vitro studies on imidazole derivatives revealed their potential in inhibiting cancer stem cells. The compounds were tested against various cancer lines, showing promising results in reducing cell viability and inducing apoptosis .

The biological activity of this compound may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis.
  • Enzyme Inhibition : Imidazole derivatives often inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cellular Signaling Pathways : Activation of pathways such as Nrf2 has been observed, which plays a role in cellular defense mechanisms against oxidative stress .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on related imidazole compounds suggest that modifications can lead to improved absorption and bioavailability. However, toxicity assessments are necessary to ensure safety for clinical applications.

Q & A

Q. Q1. What are the common synthetic routes for 2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors like substituted aldehydes or ketones with amines under acidic or catalytic conditions. For example, refluxing in DMF with p-toluenesulfonic acid (p-TSA) at 100°C facilitates imidazole ring formation, as demonstrated in the synthesis of analogous 5-substituted benzimidazoles . Optimization includes solvent selection (e.g., DMF for high polarity), catalyst choice (e.g., triethylamine for neutralization), and temperature control to minimize side reactions. Recrystallization from methanol/ethyl acetate mixtures (2:8 v/v) is often used to purify products .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., diethoxymethyl protons at δ ~3.5–4.0 ppm and CF3 groups at δ ~120–125 ppm in 13C) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ and C=N bands near 1600 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching experimental and calculated C/H/N/F percentages .

Intermediate and Derivative Synthesis

Q. Q3. How are intermediates like 4-(trifluoromethyl)-1H-imidazole synthesized for further functionalization?

4-(Trifluoromethyl)-1H-imidazole is synthesized via cyclization of trifluoromethyl-containing precursors. For instance, halogenated intermediates (e.g., 2-chloro-5-(trifluoromethyl)benzonitrile) undergo substitution reactions with amines or alcohols under basic conditions . Transition-metal-free methods, such as base-promoted spirocyclization, offer efficient pathways for generating imidazolone derivatives .

Advanced Analytical Challenges

Q. Q4. How can researchers resolve contradictions in spectral data for structurally similar imidazole derivatives?

Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals .
  • X-ray Crystallography : Provides unambiguous structural confirmation, as shown for disordered dithiolane rings in imidazole derivatives .
  • Computational Modeling : DFT calculations predict spectroscopic profiles and validate experimental data .

Q. Q5. What are the best practices for analyzing non-linear optical (NLO) properties of trifluoromethyl-imidazole derivatives?

DFT-based methods calculate polarizability (α) and hyperpolarizability (β) using software like Gaussian. For example, substituents like nitro groups enhance β values, making derivatives suitable for NLO applications. Molecular electrostatic potential (MEP) maps identify charge distribution hotspots .

Biological and Computational Studies

Q. Q6. How can molecular docking predict the bioactivity of this compound against therapeutic targets?

Docking simulations (e.g., AutoDock Vina) evaluate binding affinities to proteins like angiotensin-converting enzyme (ACE) or bacterial enzymes. For example, analogs with fluorophenyl groups show strong interactions with ACE’s active site (binding energy ≤ −8.0 kcal/mol) .

Q. Q7. What in vitro assays are suitable for assessing antibacterial activity?

  • MIC (Minimum Inhibitory Concentration) : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Monitors bactericidal effects over 24 hours.
    Analogous imidazole derivatives with nitro groups exhibit MIC values ≤ 12.5 µg/mL, attributed to membrane disruption .

Mechanistic and Stability Studies

Q. Q8. How does the trifluoromethyl group influence the compound’s reactivity and stability?

The CF3 group enhances electron-withdrawing effects, stabilizing the imidazole ring against hydrolysis. However, it may reduce nucleophilic substitution rates at adjacent positions. Stability studies under varied pH (e.g., pH 2–9) and thermal analyses (TGA/DSC) are recommended .

Q. Q9. What strategies mitigate side reactions during functionalization of the imidazole core?

  • Protecting Groups : Use Boc or benzyl groups to shield reactive NH sites .
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation .

Advanced Methodological Design

Q. Q10. How can researchers design SAR studies for imidazole-based antimicrobial agents?

  • Substituent Variation : Introduce halogens (Cl, Br), aryl groups, or heterocycles (thiazole, triazole) at positions 2 and 5.
  • Pharmacophore Mapping : Identify critical moieties (e.g., trifluoromethyl for lipophilicity) using QSAR models .
  • In Silico ADMET : Predict bioavailability and toxicity via tools like SwissADME .

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